2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1181447-86-8
VCID: VC4312130
InChI: InChI=1S/C10H17NOS/c1-7(2)6-8(11)10(12)9-4-3-5-13-9/h3-5,7-8,10,12H,6,11H2,1-2H3
SMILES: CC(C)CC(C(C1=CC=CS1)O)N
Molecular Formula: C10H17NOS
Molecular Weight: 199.31

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol

CAS No.: 1181447-86-8

Cat. No.: VC4312130

Molecular Formula: C10H17NOS

Molecular Weight: 199.31

* For research use only. Not for human or veterinary use.

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol - 1181447-86-8

Specification

CAS No. 1181447-86-8
Molecular Formula C10H17NOS
Molecular Weight 199.31
IUPAC Name 2-amino-4-methyl-1-thiophen-2-ylpentan-1-ol
Standard InChI InChI=1S/C10H17NOS/c1-7(2)6-8(11)10(12)9-4-3-5-13-9/h3-5,7-8,10,12H,6,11H2,1-2H3
Standard InChI Key WCWGGHDZPYNFMJ-UHFFFAOYSA-N
SMILES CC(C)CC(C(C1=CC=CS1)O)N

Introduction

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol, with the CAS number 1181447-86-8, is a research chemical that has garnered attention due to its unique structural properties and potential applications in various fields of chemistry and pharmacology. This compound is characterized by its thiophene ring attached to a pentan-1-ol backbone, which includes an amino group and a methyl group.

Synthesis and Characterization

While specific synthesis methods for 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol are not widely documented, compounds with similar structures often involve multi-step reactions involving thiophene derivatives and various functional group transformations. Characterization typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Future Directions

Given the lack of detailed studies on this specific compound, future research could focus on its synthesis optimization, biological activity screening, and potential applications in fields such as medicinal chemistry or materials science. The versatility of thiophene-based compounds suggests that 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol could serve as a valuable precursor for the development of new chemical entities with unique properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator